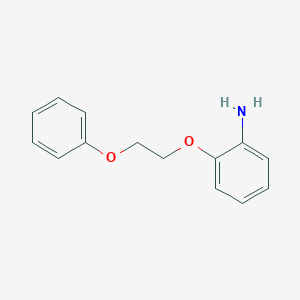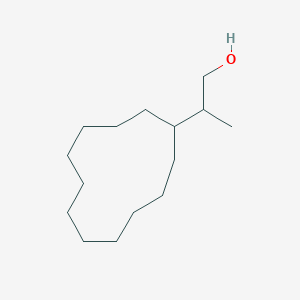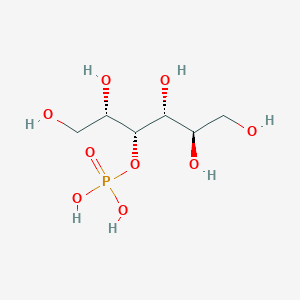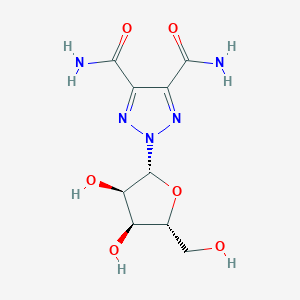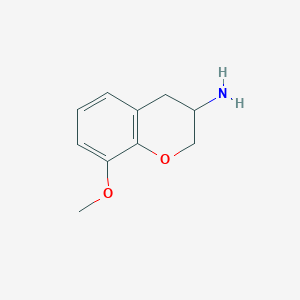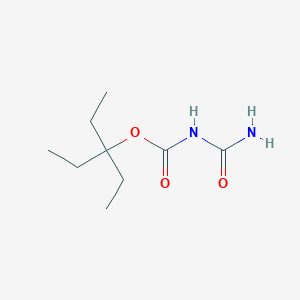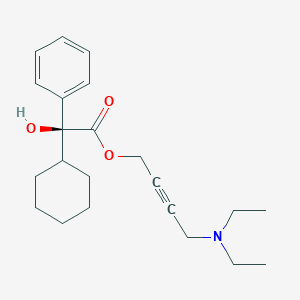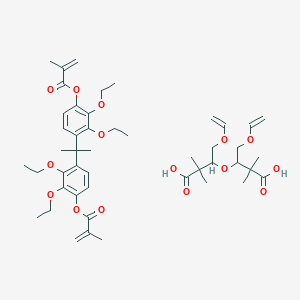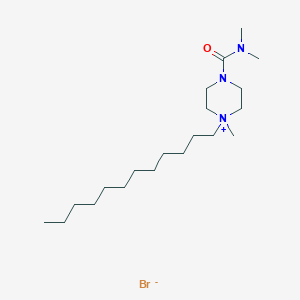
4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide, also known as DDAVP, is a synthetic analog of the hormone vasopressin. It is a quaternary ammonium compound that has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide acts on the V2 receptors in the kidney and the V1a receptors in the central nervous system. It stimulates the release of von Willebrand factor and factor VIII from endothelial cells by increasing the intracellular levels of cyclic AMP. In the kidney, 4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide increases water reabsorption by stimulating the insertion of aquaporin-2 channels into the apical membrane of the collecting duct cells.
Biochemical and Physiological Effects:
4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide has been shown to increase the levels of von Willebrand factor and factor VIII in the plasma, leading to an increase in clotting factor activity. It also increases water reabsorption in the kidney, which can be beneficial in the treatment of diabetes insipidus and nocturnal enuresis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide in lab experiments is its ability to stimulate the release of von Willebrand factor and factor VIII from endothelial cells, which can be useful in studying the regulation of blood clotting. However, 4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide has a short half-life and needs to be administered frequently, which can be a limitation in some experiments.
Direcciones Futuras
There are several future directions for the use of 4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide in scientific research. One area of interest is the role of vasopressin in the regulation of social behavior, including aggression and pair bonding. 4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide has also been investigated as a potential treatment for traumatic brain injury and stroke. Additionally, there is ongoing research on the use of 4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide in the treatment of bleeding disorders and other conditions that affect blood clotting.
Conclusion:
In conclusion, 4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide, or 4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide, is a synthetic analog of vasopressin that has been widely used in scientific research. Its ability to stimulate the release of von Willebrand factor and factor VIII from endothelial cells and increase water reabsorption in the kidney has made it a valuable tool in the study of blood clotting, water regulation, and other physiological processes. Ongoing research on 4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide may lead to new treatments for bleeding disorders, traumatic brain injury, and other conditions.
Métodos De Síntesis
4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide is synthesized by the reaction of 1-dodecyl-4-dimethylaminopiperidine with methyl iodide followed by reaction with dimethylcarbamoyl chloride. The resulting product is then treated with hydrobromic acid to yield 4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide.
Aplicaciones Científicas De Investigación
4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide has been extensively used in scientific research for its ability to stimulate the release of von Willebrand factor and factor VIII from endothelial cells. It has also been used to study the regulation of water reabsorption in the kidney and to investigate the role of vasopressin in the central nervous system.
Propiedades
Número CAS |
111562-07-3 |
|---|---|
Nombre del producto |
4-(Dimethylcarbamoyl)-1-dodecyl-1-methylpiperazinium bromide |
Fórmula molecular |
C20H42BrN3O |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
4-dodecyl-N,N,4-trimethylpiperazin-4-ium-1-carboxamide;bromide |
InChI |
InChI=1S/C20H42N3O.BrH/c1-5-6-7-8-9-10-11-12-13-14-17-23(4)18-15-22(16-19-23)20(24)21(2)3;/h5-19H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
FBSNDPJZKYWPKA-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC[N+]1(CCN(CC1)C(=O)N(C)C)C.[Br-] |
SMILES canónico |
CCCCCCCCCCCC[N+]1(CCN(CC1)C(=O)N(C)C)C.[Br-] |
Sinónimos |
4-dodecyl-N,N,4-trimethyl-2,3,5,6-tetrahydropyrazine-1-carboxamide bro mide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



